N-cycloheptyl-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide
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Overview
Description
N-cycloheptyl-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide is a synthetic organic compound characterized by its unique molecular structure It consists of a cycloheptyl group, a nitro-substituted pyrazole ring, and a furan ring connected through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Furan Ring Formation: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of an acid catalyst.
Coupling Reaction: The nitro-substituted pyrazole and the furan ring are coupled using a suitable methylene bridge precursor, such as formaldehyde, under basic conditions.
Cycloheptyl Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Substitution: The methylene bridge can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic conditions.
Major Products Formed
Reduction: Formation of amino-substituted derivatives.
Oxidation: Formation of corresponding oxides.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-cycloheptyl-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cycloheptyl-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-cycloheptyl-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide: Unique due to its specific combination of functional groups and molecular structure.
N-cycloheptyl-5-[(4-amino-1H-pyrazol-1-yl)methyl]-2-furamide: Similar structure but with an amino group instead of a nitro group.
N-cycloheptyl-5-[(4-methyl-1H-pyrazol-1-yl)methyl]-2-furamide: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
This compound is unique due to its specific combination of a cycloheptyl group, a nitro-substituted pyrazole ring, and a furan ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-cycloheptyl-5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4/c21-16(18-12-5-3-1-2-4-6-12)15-8-7-14(24-15)11-19-10-13(9-17-19)20(22)23/h7-10,12H,1-6,11H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYGCVGBUAAFHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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